molecular formula C12H16N2O6S B6609958 2-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acid CAS No. 1379843-81-8

2-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acid

Cat. No.: B6609958
CAS No.: 1379843-81-8
M. Wt: 316.33 g/mol
InChI Key: SQVCTXOMCWXXHV-UHFFFAOYSA-N
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Description

This compound is a Boc-protected amino acid derivative featuring a 5-nitrothiophen-3-yl substituent. Such derivatives are critical intermediates in pharmaceutical synthesis, particularly for peptide-based drugs or enzyme inhibitors where stereochemistry and substituent electronic properties dictate biological activity .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-nitrothiophen-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6S/c1-12(2,3)20-11(17)13-8(10(15)16)4-7-5-9(14(18)19)21-6-7/h5-6,8H,4H2,1-3H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVCTXOMCWXXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CSC(=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Formation of tert-Butoxycarbonyl-protected Amine

    • React amine precursor with di-tert-butyl dicarbonate in the presence of a base like triethylamine to introduce the Boc protecting group.

  • Step 2: Nitrothiophene Synthesis

    • Nitrothiophene can be synthesized via nitration of thiophene using a mixture of concentrated sulfuric acid and nitric acid.

  • Step 3: Coupling Reaction

    • The nitrothiophene derivative is then subjected to coupling with the Boc-protected amine using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

  • Step 4: Propanoic Acid Formation

    • Finally, the propanoic acid moiety is introduced through alkylation reactions using bromoacetic acid under basic conditions.

Industrial Production Methods

  • The industrial scale synthesis follows similar pathways with optimizations to reaction conditions, such as continuous flow reactors and high-throughput screening of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction:

    • Reduction of the nitro group to an amino group using hydrogenation or reduction with tin and hydrochloric acid.

    • Oxidation can modify the thiophene ring to introduce other functionalities.

  • Substitution:

    • The thiophene ring can undergo electrophilic substitution, allowing further modification at desired positions.

Common Reagents and Conditions

  • Oxidation:

    • Reagents: Hydrogen peroxide, potassium permanganate.

    • Conditions: Aqueous or organic solvent systems, controlled temperatures.

  • Reduction:

    • Reagents: Palladium on carbon (Pd/C) for catalytic hydrogenation, tin chloride (SnCl2) in hydrochloric acid.

    • Conditions: Ambient to elevated temperatures, atmospheric to high-pressure hydrogen.

Major Products Formed

  • Reduction leads to amino-substituted derivatives.

  • Electrophilic substitution on the thiophene can produce sulfonated, halogenated, or alkylated derivatives.

Scientific Research Applications

  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.

  • Biological Studies: Investigated for its potential as a precursor in the synthesis of pharmaceuticals targeting specific enzymes or receptors.

  • Material Science: Utilized in the design of conductive polymers and other advanced materials due to its electronic properties.

Mechanism of Action

Molecular Targets and Pathways

  • In biological systems, the compound's action mechanism depends on its structure. For instance, the presence of the nitro group and the thiophene ring can interact with specific biological pathways, potentially inhibiting or activating enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below highlights key structural and functional differences between the target compound and related analogs:

Compound Name Substituent (R-group) Heterocycle/Group Electron Effects Purity/Availability Applications
2-{[(tert-Butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acid 5-Nitrothiophen-3-yl Thiophene Strong electron-withdrawing Not specified Research/Pharmaceutical synthesis
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl Thiophene Moderate electron-rich Available (MedChemExpress) Lab chemicals, substance manufacture
2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid Phenoxy Phenyl ether Electron-donating (ether) 95% (100mg–1g scales) Synthetic intermediates
(R)-3-(5-Bromo-2-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 5-Bromo-2-methoxyphenyl Phenyl Bromo (electron-withdrawing), Methoxy (electron-donating) High purity (ENAO Chemical) Pharmaceutical ingredient
Key Observations:
  • The phenoxy derivative’s ether linkage increases lipophilicity, while the bromo-methoxyphenyl analog combines steric bulk (bromo) and polarity (methoxy) .
  • The target compound’s stereochemistry is unspecified but could influence binding affinity in biological systems.
  • Synthetic Utility : The nitro-thiophene moiety may facilitate further functionalization (e.g., reduction to amine), whereas the bromo group in enables cross-coupling reactions (e.g., Suzuki-Miyaura).

Structural and Functional Implications

  • Solubility: The nitro group in the target compound likely reduces aqueous solubility compared to the phenoxy analog , which benefits from the polar ether oxygen. However, the thiophene ring’s sulfur atom may enhance solubility in organic solvents relative to phenyl derivatives.
  • Stability: The Boc group in all compounds provides temporary protection for the amino group, but the nitro substituent’s electron-withdrawing nature could destabilize the carboxylic acid proton, increasing acidity .
  • Biological Relevance: The bromo-methoxyphenyl analog is explicitly labeled as a pharmaceutical ingredient, suggesting utility in drug discovery.

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